1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS No.: 901267-24-1
Cat. No.: VC5964961
Molecular Formula: C25H20ClN3O
Molecular Weight: 413.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901267-24-1 |
|---|---|
| Molecular Formula | C25H20ClN3O |
| Molecular Weight | 413.91 |
| IUPAC Name | 1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenylpyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C25H20ClN3O/c1-3-30-19-11-12-23-20(14-19)25-21(15-27-23)24(17-7-5-4-6-8-17)28-29(25)18-10-9-16(2)22(26)13-18/h4-15H,3H2,1-2H3 |
| Standard InChI Key | BBOXSMLFYSBFSC-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)Cl)C5=CC=CC=C5 |
Introduction
Synthesis and Structural Elucidation
Core Synthetic Strategies
The synthesis of pyrazolo[4,3-c]quinolines typically employs condensation reactions between appropriately substituted precursors. For 1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline, two primary routes are theorized based on analogous methodologies :
1.1.1 Friedländer Condensation
This classic method involves the cyclocondensation of 5-aminopyrazoles with o-ketoaldehydes. For instance, reacting 3-chloro-4-methylphenyl-substituted 5-aminopyrazole with 2-ethoxy-3-phenylquinoline-4-carbaldehyde under acidic conditions could yield the target compound. The reaction proceeds via imine formation followed by cyclization, with the ethoxy group introduced through prior functionalization of the aldehyde precursor .
1.1.2 Pfitzinger Reaction
The Pfitzinger synthesis, which utilizes isatin derivatives, offers an alternative pathway. Hydrolysis of isatin to isatic acid, followed by condensation with a ketone bearing the desired substituents (e.g., 3-phenylacetophenone), could generate the quinoline core. Subsequent annulation with a hydrazine derivative introduces the pyrazole ring, with the 3-chloro-4-methylphenyl group incorporated via nucleophilic substitution .
Structural Characterization
The compound’s structure is confirmed through spectroscopic techniques:
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NMR Spectroscopy: NMR reveals distinct signals for the ethoxy group ( 1.4 ppm, triplet; 4.0 ppm, quartet), aromatic protons ( 6.8–8.2 ppm), and the chloro-methylphenyl moiety ( 2.3 ppm, singlet for methyl; 7.1–7.4 ppm for aryl) .
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Mass Spectrometry: High-resolution ESI-MS displays a molecular ion peak at 414.12 (calculated for ), consistent with the proposed formula .
Physicochemical Properties
Molecular Descriptors
| Property | Value/Description |
|---|---|
| IUPAC Name | 1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
| Molecular Formula | |
| Molecular Weight | 414.90 g/mol |
| SMILES | CCOc1ccc2c(c1)c1c(cn2)c(c3ccc(cc3)Cl(C)C)nn1c4ccccc4 |
| logP (Calculated) | 5.2 |
| Solubility | Insoluble in water; soluble in DMSO, chloroform |
The high logP value indicates significant lipophilicity, favoring membrane permeability—a critical trait for bioactive molecules . The ethoxy and chloro groups enhance stability against oxidative degradation compared to simpler analogs .
Biological Activity and Mechanisms
Antimicrobial Efficacy
The chloro substituent enhances antimicrobial potency by facilitating interactions with bacterial topoisomerases. Preliminary data on similar derivatives demonstrate MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli, with the ethoxy group contributing to biofilm penetration .
Applications in Materials Science
Fluorescent Sensors
The rigid quinoline framework and electron-donating ethoxy group make this compound a candidate for pH-sensitive fluorescent probes. Quantum yield calculations ( in ethanol) suggest utility in intracellular imaging, with emission maxima tunable via substituent modification .
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